molecular formula C22H22Cl2O4 B2830587 Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 385417-28-7

Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate

Numéro de catalogue: B2830587
Numéro CAS: 385417-28-7
Poids moléculaire: 421.31
Clé InChI: AZZKLSYKQNYWBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative of significant interest in medicinal chemistry research. This compound is structurally analogous to other substituted benzofurans that have demonstrated potent cytotoxic properties in research settings, suggesting its potential utility as a scaffold for investigating novel anti-proliferative mechanisms . Researchers can leverage this compound to explore the disruption of essential cellular processes; for instance, closely related benzofuran derivatives have been shown to function as inhibitors of tubulin polymerization, a well-established target in cancer therapeutics . Furthermore, the 3,4-dichlorobenzyl ether moiety is a prominent pharmacophore that can be investigated for its role in enhancing molecular interactions with target proteins and improving metabolic stability. The compound's structural features, including the lipophilic tert-butyl and dichlorophenyl groups, also make it a candidate for studies on drug-induced phospholipidosis, a form of lysosomal storage disorder, as such cationic amphiphilic compounds are known to inhibit lysosomal phospholipase A2 (PLA2G15) . It serves as a valuable chemical tool for probing structure-activity relationships (SAR), particularly in the development of targeted therapies, and may find application in high-throughput screening campaigns to identify new lead compounds for various diseases.

Propriétés

IUPAC Name

ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2O4/c1-5-26-21(25)19-15-11-14(7-9-18(15)28-20(19)22(2,3)4)27-12-13-6-8-16(23)17(24)10-13/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZKLSYKQNYWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationship (SAR) data.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a tert-butyl group and a dichlorophenylmethoxy moiety. This specific arrangement is crucial for its biological activity, as variations in the substituents can significantly affect potency and selectivity against various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those structurally related to ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate. For instance:

  • Cytotoxicity Against Cancer Cells : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a related benzofuran derivative exhibited IC50 values of 5 μM against K562 leukemia cells and 0.1 μM against HL60 cells, indicating strong antiproliferative activity without affecting normal cells .
  • Mechanism of Action : The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation. For instance, some derivatives have been shown to inhibit the AKT signaling pathway in lung adenocarcinoma cells, leading to reduced cell replication and increased apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate can be further understood through SAR studies:

Substituent Effect on Activity Reference
Fluorine at position 4Increases potency by 2-fold
Chlorine at para positionEnhances antiproliferative activity
Presence of methoxy groupCritical for maintaining cytotoxic properties

These findings suggest that specific substitutions on the benzofuran ring are crucial for enhancing the biological activity of these compounds.

Case Studies

  • In Vitro Studies : A study evaluating various benzofuran derivatives demonstrated that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines. The presence of halogens like chlorine or bromine was found to enhance activity due to increased electron-withdrawing effects, which may stabilize reactive intermediates during metabolic processes .
  • In Vivo Models : In vivo studies using murine models have shown that certain benzofuran derivatives can effectively reduce tumor growth without significant toxicity to normal tissues. This highlights their potential as therapeutic agents in cancer treatment .

Comparaison Avec Des Composés Similaires

Key Observations:

Chlorine vs. Nitro Substituents :

  • The 3,4-dichlorophenyl group enhances lipophilicity and metabolic stability compared to the nitro-substituted analog, which may degrade more readily due to the nitro group’s susceptibility to reduction .
  • The nitro group’s strong electron-withdrawing nature could reduce binding affinity in biological systems compared to the dichloro analog .

Chlorine Position Effects :

  • Replacing 3,4-dichloro with 2,4-dichloro (as in 2-4DCZ) alters steric interactions. The 2,4-dichloro isomer may exhibit weaker binding to receptors requiring planar aromatic stacking (e.g., sigma receptors) .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate?

The synthesis typically involves:

  • Friedel-Crafts acylation to functionalize the benzofuran core.
  • Nucleophilic substitution to introduce the (3,4-dichlorophenyl)methoxy group at position 4.
  • Esterification with ethyl chloroformate to install the carboxylate group at position 2. Key optimizations include controlling reaction temperatures (e.g., 0–5°C for sensitive intermediates) and using anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis. Chromatographic purification (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product .

Q. How can spectroscopic methods resolve ambiguities in characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks by comparing with analogous benzofuran derivatives. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and ~30 ppm (¹³C), while the dichlorophenyl methoxy protons appear as a multiplet between 5.5–6.0 ppm .
  • IR Spectroscopy : Confirm ester carbonyl (~1720 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate the molecular ion [M+H]⁺ at m/z 466.1 (calculated for C₂₂H₂₁Cl₂O₄⁺). Discrepancies in fragmentation patterns may indicate impurities or isomerization .

Q. What solvent systems are optimal for solubility and reactivity studies?

The compound is soluble in polar aprotic solvents (e.g., DCM, DMSO) but poorly soluble in water. For kinetic studies, DMSO is preferred due to its stability at high temperatures, while DCM is ideal for low-temperature reactions (e.g., Grignard additions). Solubility data should be cross-validated using UV-Vis spectroscopy at varying concentrations .

Advanced Research Questions

Q. How can computational chemistry predict interactions between this compound and biological targets (e.g., enzymes)?

  • Molecular Docking (AutoDock Vina) : Use the crystal structure of target enzymes (e.g., cytochrome P450) to model binding affinities. The dichlorophenyl group may occupy hydrophobic pockets, while the ester moiety participates in hydrogen bonding .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Pay attention to conformational changes in the benzofuran core, which may affect binding .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity). For example, reported anti-inflammatory activity (IC₅₀ = 12 μM in one study vs. 28 μM in another) may reflect differences in cell lines (e.g., RAW 264.7 vs. THP-1) .
  • Metabolite Profiling (LC-MS) : Identify active metabolites that could explain discrepancies. The tert-butyl group is prone to oxidative metabolism, potentially generating bioactive intermediates .

Q. How does the steric bulk of the tert-butyl group influence reactivity in derivatization reactions?

  • Steric Hindrance : The tert-butyl group at position 2 impedes electrophilic substitution at adjacent positions. For example, bromination at position 4 requires harsh conditions (e.g., Br₂/FeBr₃ at 80°C) compared to unsubstituted benzofurans .
  • Protection-Deprotection Strategies : Use TFA to temporarily remove the tert-butyl group for functionalization, followed by re-introduction via alkylation .

Q. What crystallographic techniques validate the 3D structure of this compound?

  • Single-Crystal X-Ray Diffraction (SHELX) : Grow crystals via slow evaporation (hexane/acetone). The dichlorophenyl and tert-butyl groups often induce orthorhombic packing (space group P2₁2₁2₁). Disordered solvent molecules require refinement with the SQUEEZE algorithm .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-Cl···π contacts) that stabilize the crystal lattice .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis OptimizationColumn ChromatographyHexane:EtOAc (4:1 to 1:2 gradient)
Structural Validation2D NMR (COSY, HSQC)Correlate methoxy protons with adjacent carbons
Biological ActivityEnzyme Inhibition AssaysIC₅₀ determination with p-nitrophenyl substrates
Computational ModelingDensity Functional Theory (DFT)B3LYP/6-31G(d) basis set for energy minimization

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.